molecular formula C13H20O4 B13784053 Diallyl pimelate CAS No. 91906-66-0

Diallyl pimelate

Cat. No.: B13784053
CAS No.: 91906-66-0
M. Wt: 240.29 g/mol
InChI Key: SQBBIIARQXLCHP-UHFFFAOYSA-N
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Description

Diallyl pimelate is an organic compound with the molecular formula C₁₃H₂₀O₄. It is also known as heptanedioic acid, di-2-propen-1-yl ester. This compound is characterized by the presence of two allyl groups attached to a pimelic acid backbone. This compound is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diallyl pimelate can be synthesized through the esterification of pimelic acid with allyl alcohol. The reaction is typically catalyzed by an acid such as p-toluenesulfonic acid. The process involves heating the mixture to reflux, which facilitates the removal of water and drives the reaction to completion. The reaction conditions include:

    Reactants: Pimelic acid and allyl alcohol

    p-Toluenesulfonic acid

    Temperature: Reflux (approximately 120°C)

    Duration: 16 hours

    Yield: 96-99%

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The use of continuous distillation helps in the removal of water, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diallyl pimelate undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The allyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH₄) for ester reduction.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diallyl pimelate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of diallyl pimelate involves its interaction with various molecular targets and pathways. The allyl groups can undergo radical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to therapeutic effects. The ester groups can be hydrolyzed to release pimelic acid and allyl alcohol, which may further contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Diallyl phthalate: Similar in structure but contains a phthalate backbone instead of pimelic acid.

    Diallyl disulfide: Contains sulfur atoms instead of ester groups.

    Diallyl trisulfide: Contains three sulfur atoms in its structure.

Uniqueness

Diallyl pimelate is unique due to its combination of allyl groups and a pimelic acid backbone. This structure imparts specific chemical reactivity and potential biological activities that are distinct from other diallyl compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

bis(prop-2-enyl) heptanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-3-10-16-12(14)8-6-5-7-9-13(15)17-11-4-2/h3-4H,1-2,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBBIIARQXLCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCCCCC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287800
Record name DIALLYL PIMELATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91906-66-0
Record name NSC52562
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIALLYL PIMELATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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